molecular formula C19H15Cl3N4O2 B12000267 N-[2,2,2-trichloro-1-({4-[(E)-phenyldiazenyl]phenyl}amino)ethyl]furan-2-carboxamide CAS No. 324072-99-3

N-[2,2,2-trichloro-1-({4-[(E)-phenyldiazenyl]phenyl}amino)ethyl]furan-2-carboxamide

Cat. No.: B12000267
CAS No.: 324072-99-3
M. Wt: 437.7 g/mol
InChI Key: JYIBJKZHKXOLDT-UHFFFAOYSA-N
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Description

This compound features a furan-2-carboxamide core linked to a trichloroethylamine moiety, which is further substituted with a phenyldiazenylphenyl group.

Properties

CAS No.

324072-99-3

Molecular Formula

C19H15Cl3N4O2

Molecular Weight

437.7 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(4-phenyldiazenylanilino)ethyl]furan-2-carboxamide

InChI

InChI=1S/C19H15Cl3N4O2/c20-19(21,22)18(24-17(27)16-7-4-12-28-16)23-13-8-10-15(11-9-13)26-25-14-5-2-1-3-6-14/h1-12,18,23H,(H,24,27)

InChI Key

JYIBJKZHKXOLDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-trichloro-1-({4-[(E)-phenyldiazenyl]phenyl}amino)ethyl]furan-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the trichloromethyl group: This step often involves the use of trichloromethyl reagents such as trichloromethyl chloroformate.

    Attachment of the phenyldiazenyl group: This can be done through diazotization reactions, where aniline derivatives are treated with nitrous acid to form diazonium salts, which are then coupled with the furan ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-trichloro-1-({4-[(E)-phenyldiazenyl]phenyl}amino)ethyl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often under mild to moderate temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound N-[2,2,2-trichloro-1-({4-[(E)-phenyldiazenyl]phenyl}amino)ethyl]furan-2-carboxamide has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications, particularly in medicinal chemistry and materials science, supported by relevant data and case studies.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, the trichloroethyl group is known to enhance the lipophilicity of drugs, potentially improving their bioavailability and therapeutic efficacy. Research into related compounds has shown that they can inhibit tumor growth by inducing apoptosis in cancer cells.

Case Study: Azo Compounds in Cancer Therapy

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of azo compounds. The findings suggested that these compounds could selectively target cancer cells while sparing normal cells, reducing side effects commonly associated with chemotherapy .

Antimicrobial Properties

Compounds similar to N-[2,2,2-trichloro-1-({4-[(E)-phenyldiazenyl]phenyl}amino)ethyl]furan-2-carboxamide have demonstrated antimicrobial activity against various pathogens. The incorporation of the furan ring has been linked to enhanced antibacterial and antifungal properties.

Data Table: Antimicrobial Efficacy

Compound NamePathogen TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
N-[...]C. albicans8 µg/mL

Photodynamic Therapy

The azo group within the compound allows for potential applications in photodynamic therapy (PDT). PDT utilizes light-activated compounds to produce reactive oxygen species that can kill cancer cells or pathogens.

Research Insights

A recent investigation highlighted the effectiveness of azo-based compounds in PDT, demonstrating that they could be activated by specific wavelengths of light to generate cytotoxic effects against targeted cells . This opens avenues for developing novel therapeutic strategies combining light and chemical agents.

Dye Synthesis

The azo group is widely used in dye manufacturing due to its vivid colors and stability. N-[2,2,2-trichloro-1-({4-[(E)-phenyldiazenyl]phenyl}amino)ethyl]furan-2-carboxamide can serve as a precursor for synthesizing dyes used in textiles and coatings.

Polymer Chemistry

In polymer science, incorporating such compounds into polymer matrices can enhance mechanical properties and thermal stability. The chlorinated groups can improve flame retardancy, making these materials suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-[2,2,2-trichloro-1-({4-[(E)-phenyldiazenyl]phenyl}amino)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to altered cellular functions.

Comparison with Similar Compounds

Substituent Variations

  • Phenyldiazenyl vs. Benzisothiazole : describes a compound (C₂₃H₁₈Cl₃N₅O₄S) replacing the furan-2-carboxamide with a 1,2-benzisothiazole-1,1-dioxide-acetamide group. This modification increases molecular weight (566.838 g/mol vs. target compound’s ~538 g/mol*) and introduces sulfonic acid groups, likely altering solubility and reactivity .
  • Diazenyl vs. Thiophene/Thiazole : Compound 20 in substitutes the phenyldiazenyl group with a thiophen-3-yl ring, reducing conjugation but maintaining aromatic interactions. Its HRMS (M+H: 396.1725) reflects a lower molecular weight due to the absence of chlorine atoms .

Heterocyclic Modifications

  • Furan vs. Pyridine/Thiazole : lists N-(p-Tolyl)furan-2-carboxamide (3p), which simplifies the structure by omitting the trichloroethyl and diazenyl groups. This reduces steric hindrance and may improve synthetic accessibility .
  • Oxadiazole/Triazole Additions: Compounds in (e.g., a4, a5) incorporate oxadiazole or triazole rings instead of the diazenyl group.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Spectral Data (¹H NMR δ)
Target Compound* C₂₀H₁₅Cl₃N₄O₂ ~538 N/A N/A N/A
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[...]ethyl]acetamide C₂₃H₁₈Cl₃N₅O₄S 566.838 N/A N/A N/A
N-{2-[(4-Sulfamoylphenyl)carbamoyl]phenyl}furan-2-carboxamide (6a) C₁₈H₁₅N₃O₅S 385.39 188–189 75 1H NMR (CDCl₃): δ 7.52 (d, J = 1.2 Hz), 7.44 (s)
N-(4-(tert-butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(thiophen-3-yl)ethyl)furan-2-carboxamide (20) C₂₂H₂₃N₃O₃S 409.50 N/A N/A ¹H NMR (CDCl₃): δ 7.52 (d), 7.44 (s)

*Calculated based on molecular formula.

Biological Activity

N-[2,2,2-trichloro-1-({4-[(E)-phenyldiazenyl]phenyl}amino)ethyl]furan-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a furan ring, a carboxamide group, and a trichloroethyl moiety. Its molecular formula is C20H22Cl3N5O, with a molecular weight of approximately 486.85 g/mol. The presence of the phenyldiazenyl group suggests potential for significant biological interactions due to its ability to form reactive intermediates.

  • Enzyme Inhibition : Preliminary studies indicate that compounds with similar structures can inhibit various drug-metabolizing enzymes. For instance, related compounds have been shown to enhance cytochrome P-450 enzyme activity, which plays a crucial role in drug metabolism . This suggests that N-[2,2,2-trichloro-1-({4-[(E)-phenyldiazenyl]phenyl}amino)ethyl]furan-2-carboxamide may similarly affect metabolic pathways.
  • Cytotoxicity : The compound's structural features may confer cytotoxic properties. Research indicates that azobenzene derivatives exhibit significant cytotoxicity against cancer cell lines. The IC50 values for related compounds often fall in the low micromolar range . This raises the possibility that our compound could demonstrate similar activity.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme ActivityEnhanced cytochrome P-450 levels
CytotoxicityPotential cytotoxic effects on cancer cells
AntimicrobialPossible antibacterial properties

Case Studies

  • Cytotoxicity in Cancer Research : In a study examining the effects of azobenzene derivatives on human cancer cell lines (e.g., A431 and HT29), it was found that certain structural modifications significantly enhanced cytotoxicity. The presence of electron-donating groups on phenyl rings was crucial for activity . Given the structural similarities, N-[2,2,2-trichloro-1-({4-[(E)-phenyldiazenyl]phenyl}amino)ethyl]furan-2-carboxamide may also exhibit significant anticancer properties.
  • Toxicological Studies : A study reported that high doses of related trichloro compounds led to increased enzyme activity in the liver but also resulted in toxicity at elevated doses . This highlights the need for careful evaluation of dose-response relationships when assessing the safety and efficacy of N-[2,2,2-trichloro-1-({4-[(E)-phenyldiazenyl]phenyl}amino)ethyl]furan-2-carboxamide.

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